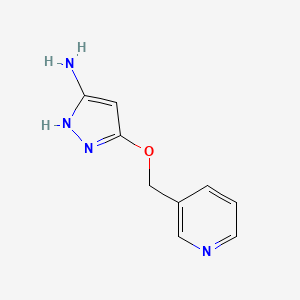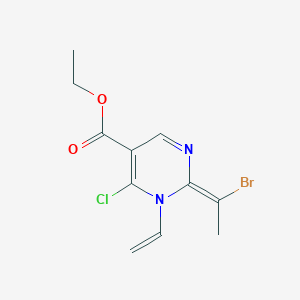
Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a bromoethylidene group, a chloro substituent, and a vinyl group attached to a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidine core, followed by the introduction of the bromoethylidene and chloro groups through halogenation reactions. The vinyl group is usually introduced via a vinylation reaction using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to facilitate large-scale synthesis. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while addition of hydrogen halides can result in halogenated products.
Scientific Research Applications
Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromo and chloro groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The vinyl group can participate in π-π interactions with aromatic residues, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-chloroethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate
- Ethyl 2-(1-bromoethylidene)-6-methyl-1-vinyl-1,2-dihydropyrimidine-5-carboxylate
- Ethyl 2-(1-bromoethylidene)-6-chloro-1-ethyl-1,2-dihydropyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both bromo and chloro groups allows for diverse chemical modifications, while the vinyl group provides a site for further functionalization.
Properties
IUPAC Name |
ethyl (2E)-2-(1-bromoethylidene)-6-chloro-1-ethenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O2/c1-4-15-9(13)8(11(16)17-5-2)6-14-10(15)7(3)12/h4,6H,1,5H2,2-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBZCJWOLUFYMQ-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C)Br)N=C1)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(/C(=C(\C)/Br)/N=C1)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


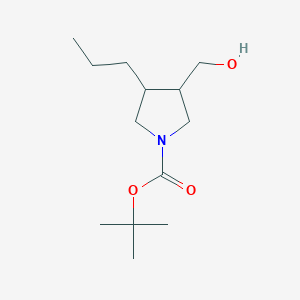

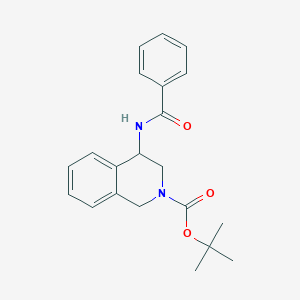
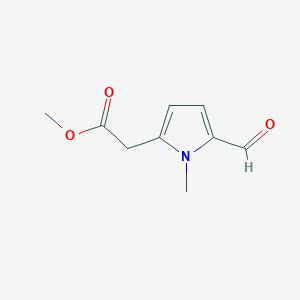
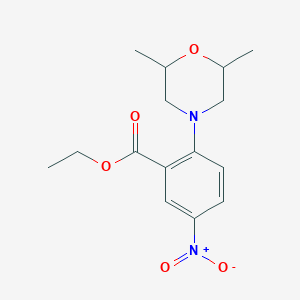





![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide](/img/structure/B1405651.png)
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B1405652.png)
![(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1405653.png)
